Flindulatin

Description

Historical Trajectories and Seminal Discoveries Pertaining to Flindulatin

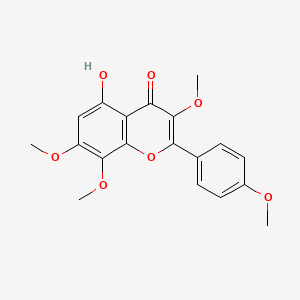

The initial discovery and characterization of this compound were reported in the mid-20th century. It was first isolated from the leaves of the Australian plant Flindersia maculosa, a species belonging to the Rutaceae family. In this seminal work, researchers not only successfully isolated the compound but also elucidated its chemical structure, identifying it as 5-hydroxy-3,4',7,8-tetramethoxyflavone. This structural determination was a crucial first step, placing this compound within the flavone (B191248) subclass of flavonoids and providing the basis for all subsequent research.

Following its initial discovery, this compound has been identified in other plant species, broadening its known natural sources. Notably, it has been isolated from Waltheria indica (syn. Waltheria americana), a perennial herb with widespread use in traditional medicine across Africa, South America, and Hawaii. nih.gov The plant is known to contain a variety of bioactive compounds, including flavonoids, alkaloids, and tannins. nih.govproquest.comthepharmajournal.com More recently, this compound has also been reported as a constituent of plants from the Cistus genus, which are native to the Mediterranean region and are also recognized for their rich phytochemical profiles. nih.govnih.gov

The synthesis of this compound and related polymethoxyflavones, while not as extensively documented as its isolation, follows established methods for flavonoid synthesis. These generally involve the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization to yield the final flavone structure. researchgate.net The development of synthetic routes is crucial for producing larger quantities of the compound for detailed biological evaluation, as isolation from natural sources can be low-yielding.

Table 1: Natural Sources of this compound

| Plant Species | Family | Geographic Distribution |

|---|---|---|

| Flindersia maculosa | Rutaceae | Australia |

| Waltheria indica | Malvaceae | Tropical and subtropical regions worldwide |

| Cistus creticus | Cistaceae | Mediterranean Basin |

Academic Rationale for Investigating this compound in Contemporary Research

The primary impetus for the scientific investigation of this compound stems from the well-documented biological activities of flavonoids as a class. nih.govnih.govijpsr.com Flavonoids are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govijpsr.comnih.gov The specific structural features of this compound, particularly its methoxylation pattern, make it a compound of interest for several potential therapeutic applications.

The most promising area of research for this compound appears to be its potential antifungal activity. Studies on extracts of Waltheria indica, from which this compound has been isolated, have demonstrated notable antifungal effects against various pathogens, including Candida albicans. nih.govthepharmajournal.com The antifungal activity of flavonoids is a significant area of research, with many compounds demonstrating the ability to disrupt fungal cell membranes and inhibit key enzymatic pathways. nih.gov For instance, the widely used antifungal drug Fluconazole works by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. aocd.orgwikipedia.orgdrugbank.com The potential of flavonoids like this compound to act via similar or novel mechanisms is a key driver of research.

Furthermore, there is a strong academic rationale for investigating the anticancer potential of this compound. Numerous flavonoids have been shown to possess anticancer properties, acting through various mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.govmdpi.com Research on polymethoxyflavones, the subclass to which this compound belongs, has shown that these compounds can have potent effects on cancer cells. For example, a related compound, 5-hydroxy-3',4',7-trimethoxyflavone, has been shown to reverse drug resistance in breast cancer cells. nih.gov Given these findings, it is hypothesized that this compound may also exhibit valuable anticancer activities.

Table 2: Investigated Biological Activities of Flavonoids from this compound-Containing Plants

| Plant Genus | Investigated Activities |

|---|---|

| Flindersia | Antimalarial, Antimicrobial eurekaselect.comresearchgate.net |

| Waltheria | Analgesic, Anti-inflammatory, Antibacterial, Antifungal, Antimalarial, Antioxidant nih.govproquest.comthepharmajournal.comnih.govresearchgate.net |

| Cistus | Antimicrobial, Antiproliferative, Antioxidant nih.govnih.govmdpi.combibliotekanauki.pl |

Current Gaps and Prospective Avenues in this compound Scholarship

Despite its discovery several decades ago, research specifically focused on the pure compound this compound remains limited. Much of the current understanding of its potential bioactivities is inferred from studies on crude plant extracts or on the broader class of flavonoids. This presents several significant gaps in the current scholarship and, consequently, numerous prospective avenues for future research.

A primary gap is the lack of comprehensive studies on the biological activities of isolated this compound. While extracts of Waltheria indica show antifungal properties, the specific contribution of this compound to this activity is not well defined. Future research should focus on the isolation of pure this compound and its systematic evaluation in a panel of in vitro antifungal assays against clinically relevant fungal strains. This would allow for the determination of its minimum inhibitory concentration (MIC) and an investigation into its mechanism of action.

Similarly, the anticancer potential of this compound is largely speculative and based on the activities of related compounds. nih.govnih.gov There is a clear need for in vitro studies to assess the cytotoxicity of pure this compound against a range of human cancer cell lines. Should promising activity be observed, subsequent research could delve into its molecular targets and its effects on key cancer-related signaling pathways.

Another significant gap is the limited information on the pharmacokinetics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for any potential therapeutic development. Future studies could involve in vitro models, such as Caco-2 cell permeability assays, and in vivo animal studies to determine its bioavailability and metabolic fate.

Prospective research avenues also include the exploration of other potential biological activities. Given the diverse pharmacological effects of flavonoids, it is plausible that this compound may possess antioxidant, anti-inflammatory, or neuroprotective properties that have yet to be investigated. nih.govnih.gov

Finally, the development of efficient and scalable synthetic methods for this compound would be a major enabler for future research. researchgate.netresearchgate.netgoogle.com A reliable synthetic supply would overcome the limitations of isolation from natural sources and provide the quantities of pure compound necessary for comprehensive preclinical evaluation. This could also open the door to the synthesis of structural analogues of this compound, which could lead to the identification of compounds with enhanced potency or improved pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)16-19(25-4)15(21)14-12(20)9-13(23-2)17(24-3)18(14)26-16/h5-9,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMVBRIXCJFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Isolation and Structural Characterization of Flindulatin

Sophisticated Chromatographic Techniques for High-Purity Flindulatin Isolation

The initial step in the study of any natural product is its isolation in a highly purified form. For this compound, this is achieved through a multi-step chromatographic process. Preliminary extraction from the source material is typically performed using solvents like acetone/water mixtures. This is followed by a series of chromatographic separations to isolate this compound from other metabolites.

Modern chromatographic techniques are indispensable for achieving the high purity required for unambiguous structural analysis and bioactivity screening. High-performance liquid chromatography (HPLC) is a cornerstone of this process, often preceded by column chromatography over stationary phases like Sephadex LH-20 to remove larger classes of compounds such as carbohydrates. The choice of columns, mobile phases, and detection methods in HPLC is tailored to the physicochemical properties of this compound.

A typical isolation workflow might involve:

Initial Extraction: Maceration and extraction of the raw biological material with an appropriate solvent system (e.g., 7:3 acetone/water).

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Column Chromatography: The resulting fraction is then passed through a Sephadex LH-20 column to separate compounds based on size and polarity. reading.ac.uk

Preparative HPLC: Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a carefully optimized gradient elution system.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules like this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments is required to piece together its structure.

One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide foundational information. The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C-NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic). researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. reading.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of this compound. biophysics.org

The following table illustrates hypothetical ¹H and ¹³C NMR data for a key structural fragment of this compound.

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

| 2 | 5.10 (d, 2.5) | 79.5 |

| 3 | 4.65 (m) | 68.2 |

| 4 | 2.85 (dd, 16.5, 4.5) | 28.1 |

| 4' | 7.30 (d, 8.5) | 129.8 |

| 5' | 6.85 (d, 8.5) | 115.9 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for this compound Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. nih.gov For the analysis of this compound, liquid chromatography-mass spectrometry (LC-MS) is often employed, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ekb.eg

High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass-to-charge ratio (m/z) with very high accuracy. This allows for the determination of the elemental composition of this compound, which is a critical piece of information for confirming its molecular formula. ekb.eg

Different ionization techniques can be used in the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule, providing a unique "fingerprint" that can be useful for structural elucidation and database matching. youtube.com Softer ionization techniques, such as Electrospray Ionization (ESI), are often used in LC-MS to keep the molecule intact, allowing for the determination of the molecular weight. ekb.eg

Tandem mass spectrometry (MS/MS) can also be performed, where the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information that can be used to confirm the connectivity of atoms within the molecule.

X-ray Crystallography and Conformational Analysis of this compound and its Co-crystals

While NMR provides the constitution and relative stereochemistry of a molecule, X-ray crystallography offers the definitive, unambiguous determination of its three-dimensional structure in the solid state. wikipedia.orgnih.govyoutube.com This technique requires the formation of a high-quality single crystal of this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to produce a detailed electron density map, from which the positions of all atoms can be determined with high precision. nih.govyoutube.com

The process involves several key steps:

Crystallization: Growing a single crystal of this compound suitable for diffraction. This can be a challenging step and often requires screening a wide range of solvents and conditions. mdpi.com

Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data as the crystal is rotated in the X-ray beam. wikipedia.orgnih.gov

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic model against the experimental data. utah.edu

The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the crystalline state. This information is invaluable for understanding its chemical reactivity and biological interactions.

Computational Approaches to this compound Structure Prediction and Validation

Computational chemistry provides a powerful suite of tools that complement experimental data in the structural elucidation of molecules like this compound. mdpi.com Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the geometry and electronic properties of molecules. mdpi.comnih.gov

For this compound, computational methods can be used to:

Predict NMR chemical shifts: Calculated NMR parameters can be compared with experimental data to aid in the assignment of complex spectra and to distinguish between possible isomers.

Analyze conformational preferences: Computational models can explore the potential energy surface of this compound to identify low-energy conformers, providing insight into its flexibility and the conformations it is likely to adopt in solution. nih.gov

Validate experimental structures: The experimentally determined structure from X-ray crystallography can be used as a starting point for DFT calculations to optimize the geometry and confirm that it represents a stable energy minimum.

The following table summarizes the application of these computational methods.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Geometry optimization, prediction of NMR chemical shifts, electronic structure analysis. mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and circular dichroism spectra to aid in stereochemical assignment. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound in solution to understand its conformational flexibility. |

By integrating these advanced methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved, paving the way for further investigation into its chemical synthesis and biological activity.

Synthetic Chemistry and Reaction Mechanisms of Flindulatin and Its Derivatives

Total Synthesis of Flindulatin: Strategic Disconnections and Key Transformations

The total synthesis of this compound, 5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, while not extensively documented as a standalone target in publicly available literature, can be conceptualized and executed based on well-established and novel methods for flavone (B191248) and polymethoxyflavone synthesis. researchgate.netmdpi.comresearchgate.net

A retrosynthetic analysis of the this compound core structure reveals several viable pathways for its construction. wikipedia.org The flavone skeleton can be disconnected through several key bonds, with the most common strategies targeting the formation of the heterocyclic C ring.

Primary Disconnection (C-ring Formation):

A logical primary disconnection breaks the C-ring at the C2-O1 and C3-C4 bonds, leading back to a 2'-hydroxychalcone (B22705) intermediate. This is a common and effective strategy in flavonoid synthesis. researchgate.netmdpi.com This chalcone (B49325) precursor already contains all the necessary carbon atoms and the correct substitution pattern on both the A and B rings.

A further disconnection of the chalcone intermediate via a retro-aldol condensation reveals a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) as the primary starting materials. For this compound, this translates to:

A-ring precursor: 2'-hydroxy-3',4',6'-trimethoxy-5'-methylacetophenone (hypothetical, based on this compound's substitution). A more common starting material for polymethoxyflavones is a suitably substituted phloroacetophenone derivative. researchgate.net

B-ring precursor: 4-methoxybenzaldehyde.

This retrosynthetic approach is illustrated in the following scheme:

An alternative retrosynthetic strategy involves the Baker-Venkataraman rearrangement. This approach disconnects the flavone at the C2-C3 and C4-O bonds, leading to a 1,3-diketone intermediate. This diketone can be formed from the acylation of a 2'-hydroxyacetophenone with a substituted benzoyl chloride, followed by rearrangement.

The structure of this compound itself (5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one) is achiral, meaning it does not have any stereocenters. uni.lu Therefore, stereoselective synthesis is not a primary concern for the synthesis of the parent compound. However, the synthesis of chiral derivatives of this compound, which could exhibit interesting biological properties, would necessitate the use of stereoselective methods.

Regioselectivity, on the other hand, is a critical aspect of this compound synthesis. The precise placement of the hydroxyl and four methoxy (B1213986) groups on the flavone core is essential. The regiochemistry is primarily controlled by the substitution pattern of the starting materials, namely the 2'-hydroxyacetophenone and the benzaldehyde derivatives. The synthesis of the required polysubstituted acetophenone (B1666503) is often the most challenging part of the synthesis and dictates the final arrangement of substituents on the A-ring.

The formation of the flavone ring from the 2'-hydroxychalcone intermediate proceeds through several key steps. The most common method involves an oxidative cyclization. The mechanism is believed to proceed through the following intermediates:

Enolate Formation: In the presence of a base, the 2'-hydroxyl group can be deprotonated, or the α,β-unsaturated ketone can form an enolate.

Michael Addition (Intramolecular): The phenoxide can then attack the β-carbon of the enone system in an intramolecular Michael addition to form a flavanone (B1672756) intermediate. However, for the direct synthesis of flavones from chalcones, an oxidative cyclization is more common.

Oxidative Cyclization: A widely used method involves the use of an oxidant like iodine in dimethyl sulfoxide (B87167) (DMSO). The reaction is thought to proceed via an initial addition of iodine to the double bond of the chalcone, followed by intramolecular nucleophilic attack of the 2'-hydroxyl group and subsequent elimination of HI to afford the flavone.

The transition states for these reactions would involve cyclic structures where the chalcone backbone is correctly folded to allow for the intramolecular ring closure. Computational studies on related flavonoid cyclizations can provide insights into the energetics of these transition states.

Besides the classical chalcone-based routes (Allan-Robinson and Baker-Venkataraman), several modern synthetic methods can be applied for the synthesis of this compound and other polymethoxyflavones.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to form the C2-C(aryl) bond of the flavone. A suitably functionalized chromone (B188151) (e.g., a 2-halochromone) can be coupled with a boronic acid derivative of the B-ring.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction times for both the chalcone formation and the subsequent cyclization to the flavone, often leading to higher yields and cleaner reactions.

One-Pot Syntheses: Methodologies that combine multiple steps into a single reaction vessel offer increased efficiency. For instance, the condensation of the acetophenone and benzaldehyde followed by in-situ oxidative cyclization can be achieved. researchgate.net

A comparative table of these synthetic routes is presented below:

| Method | Key Reaction | Advantages | Disadvantages |

| Allan-Robinson Reaction | Condensation of a 2'-hydroxyaryl ketone with an aromatic anhydride. | Well-established, good for certain substitution patterns. | Often requires harsh conditions and can have limited scope. |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2'-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. | Versatile, allows for a wide range of substituents. | Two-step process, may require specific protecting groups. |

| Oxidative Cyclization of Chalcones | Cyclization of a 2'-hydroxychalcone using an oxidant (e.g., I2/DMSO). | Generally high yields, direct route from chalcones. | Requires an additional oxidation step. |

| Suzuki-Miyaura Coupling | Pd-catalyzed coupling of a 2-halochromone and a boronic acid. | Mild reaction conditions, high functional group tolerance. | Requires the pre-synthesis of the coupling partners. |

Semisynthesis and Biotransformation Pathways for this compound Modification

Semisynthesis and biotransformation offer powerful tools for the structural modification of this compound, potentially leading to derivatives with enhanced or novel biological activities.

Starting from naturally abundant flavonoids, specific chemical modifications can be introduced. For example, hydroxyl groups on a related natural flavone could be selectively methylated to arrive at the substitution pattern of this compound.

Biotransformation, using microbial or isolated enzyme systems, can introduce specific modifications that are often difficult to achieve through traditional chemical synthesis. Common biotransformations of flavonoids include:

Hydroxylation: Introduction of new hydroxyl groups at specific positions.

O-demethylation/O-methylation: Interconversion of methoxy and hydroxyl groups.

Glycosylation: Attachment of sugar moieties.

These modifications can significantly impact the solubility, bioavailability, and biological activity of the parent compound.

Development of Novel Methodologies for Flavone Scaffold Construction Relevant to this compound

The development of new synthetic methods for the construction of the flavone scaffold is an active area of research. These novel methodologies aim to improve efficiency, sustainability, and access to a wider range of derivatives.

Recent advances include:

Transition-Metal-Free Cyclizations: The development of cyclization reactions that avoid the use of heavy metals is of great interest from an environmental and economic perspective.

Photoredox Catalysis: Light-mediated reactions can enable novel transformations under mild conditions.

Flow Chemistry: The use of continuous flow reactors can improve reaction control, safety, and scalability for the synthesis of flavones.

These emerging technologies hold promise for the future synthesis of this compound and its derivatives, enabling the production of these valuable compounds in a more efficient and environmentally friendly manner.

Oxidative Annulation and Cyclization Reactions in Flavonoid Synthesis

A key strategy in the synthesis of flavonoids, including structures like this compound, involves oxidative cyclization reactions. These reactions typically start from chalcone precursors, which are open-chain molecules that can be cyclized to form the core heterocyclic ring system of flavonoids. nih.govchemijournal.com

One common approach is the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. This method offers a versatile route to both flavones and flavanones, depending on the specific reaction conditions, such as the choice of oxidants and additives. nih.gov The use of a palladium catalyst allows for milder reaction conditions compared to traditional methods that often require harsh acidic or basic environments, which can be detrimental to sensitive functional groups. nih.gov

The mechanism of these cyclizations can vary. For instance, the oxidative cyclization of 2'-hydroxychalcones can proceed through different pathways to yield either aurones or flavones. chemijournal.comresearchgate.net The choice of the metal catalyst plays a significant role in directing the reaction towards a specific product. For example, mercury(II), copper(II), and thallium(III) salts tend to favor the formation of aurones, while iodine, selenium(IV), indium(III), copper(I), and iron(III) mediated reactions preferentially yield flavones. chemijournal.comresearchgate.net

The general mechanism for flavone formation from 2'-hydroxychalcones can involve an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com Alternatively, the 2'-hydroxychalcone can first isomerize to a flavanone, which is subsequently oxidized to the flavone. chemijournal.comnih.gov

Organocatalytic and Metal-Catalyzed Reactions for this compound Analogues

The synthesis of analogues of this compound often employs both organocatalytic and metal-catalyzed reactions to achieve high levels of stereoselectivity and to introduce a variety of functional groups. These approaches are essential for building libraries of related compounds to probe their biological activities.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of flavonoids. bohrium.com Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions, leading to the production of specific enantiomers of flavonoid derivatives. bohrium.commdpi.com For example, enantioselective total syntheses of various flavonoids have been achieved using different organocatalytic strategies, including chiral phase-transfer catalysis and cooperative organocatalysis with visible light. bohrium.com

Metal catalysis also plays a crucial role. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to construct the carbon skeleton of flavonoids by forming carbon-carbon bonds between an organohalide and a boronic acid or ester. mdpi.com This method is particularly useful for synthesizing flavones, isoflavones, and their derivatives. mdpi.com The interaction between flavonoids and metal ions can also lead to the formation of complexes, which can influence their properties and reactivity. nih.gov The redox activity of these metal-flavonoid systems is an area of active research, with implications for their potential applications. nih.gov

The combination of transition metal catalysis and organocatalysis offers a synergistic approach to synthesize complex flavonoid analogues. researchgate.net This dual catalytic strategy can enable novel transformations and provide access to a wider range of molecular diversity.

Multi-component Assembly Strategies for this compound-like Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like flavonoids from simple starting materials in a single step. These strategies are highly valuable for generating libraries of this compound-like structures for high-throughput screening.

One of the foundational MCRs in flavonoid synthesis is the Claisen-Schmidt condensation, which is used to prepare the chalcone precursors. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a benzaldehyde derivative. The resulting chalcone can then be subjected to cyclization reactions to form the flavonoid core.

More advanced MCRs aim to construct the entire flavonoid scaffold in a one-pot process. While specific multi-component strategies for this compound itself are not extensively detailed in the provided search results, the principles of MCRs are broadly applicable to the synthesis of various flavonoid classes. The design of such reactions would involve the careful selection of three or more starting materials that can react sequentially to build the desired molecular architecture. The development of novel MCRs for flavonoid synthesis remains an active area of research, driven by the need for efficient and diverse synthetic routes.

Synthesis of this compound Analogues and Probes for Mechanistic Interrogation

The synthesis of this compound analogues and specialized probes is critical for investigating its mechanism of action and for developing new molecules with improved properties. This involves rational design, the incorporation of isotopic labels, and the development of bioconjugates.

Design Principles for this compound Analogue Libraries

The design of libraries of this compound analogues is guided by the "similar property principle," which posits that structurally similar molecules are likely to exhibit similar properties. drugdesign.org By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) and identify key functional groups responsible for its biological effects. nih.govmdpi.com

Key design principles for flavonoid analogue libraries include:

Scaffold Hopping and Modification: Creating variations in the core flavonoid structure to explore new chemical space. nih.govresearchgate.net

Functional Group Modification: Systematically altering substituents on the A, B, and C rings to probe their influence on activity. nih.govmdpi.com This can involve changing the position, number, and type of hydroxyl, methoxy, or other groups.

Focused vs. Diverse Libraries: Designing diverse libraries for initial screening to explore a wide range of structural variations, followed by the creation of focused libraries to optimize activity around initial "hits." drugdesign.org

Computational and In Silico Methods: Utilizing molecular docking and virtual screening to predict the binding affinity of designed analogues to target proteins, helping to prioritize which compounds to synthesize. mdpi.commdpi.com

Structure-activity relationship studies on flavonoids have identified several key features that influence their biological activity, such as the presence of two benzene (B151609) rings, a hydroxylated B ring, and a planar C ring with a ketone group. nih.gov These insights guide the rational design of new analogues.

Incorporation of Isotopic Labels for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. wikipedia.orgcreative-proteomics.com By replacing one or more atoms in the this compound structure with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) or a radioisotope, researchers can track the molecule's journey through a biological system or a chemical reaction. nih.govresearchgate.net

The process involves synthesizing this compound or its precursors using starting materials that contain the isotopic label. researchgate.net The position of the label in the final product and its metabolites can then be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

This approach can provide valuable information on:

Biosynthetic Pathways: Identifying the precursors and intermediates involved in the natural production of this compound-like compounds. nih.gov

Metabolic Transformations: Determining how this compound is metabolized in the body, including the identification of conjugation products. nih.gov

Reaction Mechanisms: Probing the detailed steps of chemical reactions involved in the synthesis or biological activity of this compound. researchgate.net

Conjugation Chemistry for this compound Bioconjugates

In biological systems, flavonoids like this compound are often metabolized through conjugation, where they are linked to molecules such as glucuronic acid, sulfates, or fatty acids. nih.govrsc.orgwur.nl This conjugation can significantly alter the physicochemical properties and biological activity of the parent flavonoid. rsc.orgnih.gov

The synthesis of this compound bioconjugates is therefore essential for studying the effects of metabolism on its activity. This can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis: Lipases can be used to catalyze the conjugation of flavonoids with fatty acids. For example, Novozyme 435 has been used to conjugate citrus flavonoids with omega-3 polyunsaturated fatty acids. nih.gov

Chemical Synthesis: Chemical methods can be employed to create specific conjugates. For instance, polymer-flavonoid conjugates can be formed by linking a flavonoid to a polymer via a thiol linker. google.com This can improve the stability and bioavailability of the flavonoid. google.com

Studying the biological activity of these synthesized conjugates is crucial, as it has been shown that conjugation does not always lead to a decrease in activity; in some cases, it can have no effect or even enhance it. rsc.orgwur.nl The effect of conjugation is often dependent on the specific flavonoid, the type and position of the conjugate, and the biological endpoint being studied. wur.nl

Phytochemical and Biosynthetic Systematics of Flindulatin

Botanical Sources and Chemotaxonomic Significance of Flindulatin within Flindersia Genera

This compound has been identified and isolated from the leaves of Flindersia maculosa, a species belonging to the Rutaceae family. nih.govresearchgate.net The genus Flindersia comprises 17 species, which are primarily distributed across Australia, New Caledonia, New Guinea, and the Maluku Islands. nih.govresearchgate.net These plants are known to produce a diverse array of secondary metabolites, including terpenes, alkaloids, lignans, flavonoids, and coumarins. nih.govresearchgate.net

The presence of specific flavonoids and other secondary metabolites often serves as a chemotaxonomic marker, aiding in the classification of plants and in understanding the evolutionary relationships between different species and genera. Within the broader Rutaceae family, the distribution of compounds like limonoids, flavonoids, and alkaloids has been used for systematic classification. nih.govresearchgate.net However, detailed studies on the chemotaxonomic significance of this compound specifically within the Flindersia genera are not extensively documented in the available scientific literature. Further research is needed to determine if this compound is unique to F. maculosa or if its presence extends to other species within the genus, which would provide greater insight into its role as a chemotaxonomic marker.

Table 1: Botanical Source of this compound

| Compound Name | Botanical Source | Plant Part | Family |

| This compound | Flindersia maculosa | Leaves | Rutaceae |

Elucidation of the this compound Biosynthetic Pathway: Precursors and Enzymatic Steps

Detailed scientific literature elucidating the specific biosynthetic pathway of this compound, including its precise precursors and the enzymatic steps involved in its formation, is not currently available. As a flavonoid, its biosynthesis is expected to follow the general phenylpropanoid pathway, which is highly conserved among plants. nih.gov This pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. nih.gov This intermediate then enters the flavonoid biosynthesis pathway, with the first committed step being catalyzed by chalcone (B49325) synthase to produce a chalcone scaffold, from which all other flavonoids are derived. nih.gov

The general pathway involves a series of enzymes such as isomerases, reductases, and hydroxylases that modify the basic flavonoid skeleton to produce the vast diversity of flavonoid structures observed in nature. nih.gov However, the specific enzymes and reactions responsible for the unique structure of this compound have yet to be identified and characterized.

Transcriptomic and Proteomic Analysis of this compound Biosynthesis in Plants

There is no specific information available in the scientific literature regarding transcriptomic and proteomic analyses focused on the biosynthesis of this compound in Flindersia maculosa or any other plant species. Such studies are powerful tools for identifying the genes and enzymes involved in the production of specific secondary metabolites.

In general, transcriptomic analyses, such as RNA-Seq, can identify genes that are differentially expressed under conditions of active flavonoid synthesis. nih.govmdpi.comresearchgate.net This can provide clues to candidate genes encoding the enzymes of the biosynthetic pathway. nih.govmdpi.comresearchgate.net Similarly, proteomic studies can identify the proteins (enzymes) that are present in the plant tissues where the compound is synthesized. frontiersin.orgnih.govnih.govresearchgate.net A combined transcriptomic and metabolomic approach is often used to correlate gene expression with the accumulation of specific flavonoids, thereby helping to elucidate the biosynthetic pathway at a molecular level. nih.govpeerj.comfrontiersin.org Future research employing these techniques on Flindersia maculosa would be necessary to uncover the genetic and enzymatic basis of this compound production.

Metabolic Engineering Strategies for Enhanced this compound Production in Model Systems

Currently, there are no published studies on metabolic engineering strategies specifically aimed at enhancing the production of this compound in model systems such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). Metabolic engineering of flavonoids, in general, is an active area of research with the goal of producing valuable plant-derived compounds in microbial hosts, which can offer a more sustainable and scalable production platform. nih.govproquest.com

These strategies typically involve the introduction of the plant biosynthetic genes into the microbial host to reconstruct the pathway. nih.govproquest.com Further engineering of the host's metabolism may be required to increase the supply of precursor molecules and optimize the expression of the biosynthetic enzymes. nih.govproquest.com The development of such strategies for this compound is contingent on the prior identification and characterization of the genes and enzymes involved in its biosynthesis.

Molecular and Cellular Mechanisms of Flindulatin Action

Identification and Validation of Flindulatin's Direct Molecular Targets

Without any studies on this compound, it is impossible to identify its direct molecular targets. The techniques outlined below are standard methodologies used in chemical biology and pharmacology to elucidate the targets of novel compounds, but their application to this compound has not been documented.

Target Deconvolution Using Affinity-Based Probes and Chemoproteomics

Information regarding the synthesis of this compound-based affinity probes or their application in chemoproteomic studies to identify binding partners is not available in the scientific literature.

Enzyme Kinetic Studies of this compound-Enzyme Interactions

There are no published enzyme kinetic studies detailing the interaction of this compound with any specific enzymes. Therefore, parameters such as its inhibitory constant (Ki) or its mechanism of inhibition (e.g., competitive, non-competitive) are unknown.

Receptor Binding Assays and Ligand-Binding Dynamics

No receptor binding assays have been reported for this compound. Consequently, its affinity (Kd) and binding kinetics (kon, koff) for any receptor are undetermined.

Investigation of this compound's Modulatory Effects on Intracellular Signaling Cascades

As the molecular targets of this compound are unknown, its effects on any intracellular signaling cascades have not been investigated.

Regulation of Kinase and Phosphatase Activities by this compound

There is no data to suggest that this compound modulates the activity of any protein kinases or phosphatases.

Impact on Transcription Factor Activation and Gene Expression Profiles

The effect of this compound on the activation of transcription factors and any subsequent changes in gene expression profiles have not been studied.

Modulation of Protein-Protein Interactions (PPIs) by this compound

There is currently no scientific information available regarding the modulation of protein-protein interactions by this compound.

In contrast, studies on other flavonoids, such as baicalein (B1667712), have begun to explore these complex interactions. For instance, network pharmacology and molecular docking studies have been employed to predict the interactions of baicalein with various protein targets. tandfonline.comnih.gov These computational approaches help in identifying potential protein-protein interaction networks that might be influenced by the compound. tandfonline.comresearchgate.net For example, molecular dynamics simulations have been used to investigate the binding of baicalein to specific enzymes, revealing how it can induce conformational changes and affect protein stability. mdpi.com Such studies are crucial for understanding how a small molecule might disrupt or stabilize protein complexes, a key mechanism in cellular regulation. nih.govnih.gov

This compound's Influence on Cellular Processes: Apoptosis, Proliferation, and Differentiation

No research has been published detailing the effects of this compound on the fundamental cellular processes of apoptosis, proliferation, or differentiation.

To illustrate the type of research required, the flavonoid baicalein has been shown to influence these processes in various cancer cell lines. mdpi.com Studies have demonstrated that baicalein can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells by modulating various signaling pathways. mdpi.comresearchgate.netfrontiersin.org For example, it has been observed to upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov Furthermore, baicalein has been found to arrest the cell cycle at different phases, thereby halting proliferation. mdpi.comresearchgate.net The interplay between apoptosis, proliferation, and differentiation is a complex area of study, with some compounds capable of inducing both apoptosis and differentiation depending on the cellular context. researchgate.netnih.gov

Systems Biology Approaches to Map this compound's Network Perturbations

There are no systems biology studies available that map the network perturbations caused by this compound.

Systems biology utilizes high-throughput data and computational modeling to understand how a substance like a flavonoid can perturb complex biological networks. researchgate.net This approach moves beyond a single target to a holistic view of the cellular response. For a compound like baicalein, systems biology approaches have been used to construct protein-protein interaction networks and analyze how the compound affects these intricate systems, for example, in the context of neuroinflammation or cancer. researchgate.netfrontiersin.org Such studies can reveal key hubs and pathways that are significantly altered by the compound, providing a deeper understanding of its mechanisms of action.

Comparative Mechanistic Studies with Related Flavonoids (e.g., baicalein, Gnaphaliin)

A comparative mechanistic study involving this compound is not possible due to the complete lack of data on this compound.

Gnaphaliin (B195195), another flavonoid, has been identified from plants used in traditional medicine and has shown biological activities such as smooth muscle relaxation. nih.gov Comparative studies between well-characterized flavonoids like baicalein and gnaphaliin could reveal similarities and differences in their mechanisms, potentially linked to their structural variations. However, without any information on the structure or activity of this compound, it cannot be placed within the context of these or any other flavonoids. nih.govoregonstate.edumdpi.com

Advanced Methodologies in Flindulatin Research and Development

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Flindulatin Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) represent powerful platforms for the initial identification and characterization of bioactive compounds from large chemical libraries. drugtargetreview.comox.ac.uk

High-Throughput Screening (HTS) is an automated process that allows for the rapid assessment of thousands to millions of compounds for their ability to modulate a specific biological target. drugtargetreview.comnih.gov In the context of this compound research, HTS would be instrumental in the initial discovery phase. A typical HTS campaign would involve screening a diverse chemical library to identify compounds that exhibit a desired activity, such as inhibiting a particular enzyme or blocking a receptor thought to be involved in a disease process. The primary output of an HTS campaign is a set of "hits," which are compounds that show activity in the primary assay. ox.ac.uk These hits, including potentially novel this compound analogs, would then be subjected to further validation and characterization.

High-Content Screening (HCS) , also known as high-content analysis (HCA), is a more sophisticated cell-based imaging approach that combines automated microscopy with quantitative image analysis. celtarys.comcorelifeanalytics.com Unlike HTS, which typically measures a single endpoint, HCS can simultaneously assess multiple cellular parameters, such as protein translocation, cell morphology, and organelle health. nih.govcreative-biostructure.com This provides a more comprehensive, phenotypic profile of a compound's effect on cells. corelifeanalytics.com For this compound research, HCS is invaluable for secondary screening to understand the cellular mechanism of action and to identify potential off-target effects early in the discovery process. nih.govalitheagenomics.com

Interactive Data Table 1: Hypothetical HTS Data for this compound Analogs

The table below illustrates a sample dataset from a primary HTS assay designed to identify inhibitors of a hypothetical target enzyme, "Kinase-X." The data includes the compound ID for a series of this compound analogs, the measured percent inhibition at a single concentration, and a "Hit" classification based on a predefined threshold (e.g., >50% inhibition).

| Compound ID | % Inhibition of Kinase-X | Hit ( >50%) |

| This compound-001 | 85.2 | Yes |

| This compound-002 | 45.7 | No |

| This compound-003 | 92.1 | Yes |

| This compound-004 | 12.3 | No |

| This compound-005 | 78.9 | Yes |

Computational Drug Discovery and Rational Design Applied to this compound Scaffolds

Computational approaches are integral to modern drug discovery, enabling the design and optimization of new therapeutic agents with greater speed and efficiency. nih.gov For a novel scaffold like this compound, these methods are critical for exploring its chemical space and predicting its biological potential. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking would be used to predict how different derivatives bind to the active site of a target protein. This information is crucial for understanding the structural basis of its activity and for designing modifications to improve binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic view of the this compound-target complex, simulating the movement of atoms and molecules over time. This allows researchers to assess the stability of the binding interaction and to identify key residues involved in maintaining the complex.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, a QSAR model would be developed using a dataset of derivatives with known activities. brieflands.comnih.gov This model could then be used to predict the activity of newly designed, untested derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. The model is built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. nih.gov

In silico (computer-based) methods can be used to predict a wide range of properties for this compound and its analogs before they are synthesized. This includes predicting their bioactivity against various targets, as well as their selectivity profiles. By virtually screening this compound against a panel of known protein structures, researchers can identify potential primary targets and off-targets, helping to anticipate its therapeutic effects and potential side effects.

Interactive Data Table 2: Illustrative QSAR Model for this compound Derivatives

This table presents a simplified, hypothetical QSAR model for a series of this compound derivatives targeting "Receptor-Y." The model correlates molecular descriptors with the observed binding affinity (pIC50).

| This compound Derivative | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area | Predicted pIC50 | Experimental pIC50 |

| Flin-A | 2.1 | 350.4 | 45.2 | 7.8 | 7.9 |

| Flin-B | 2.5 | 364.5 | 48.1 | 8.2 | 8.1 |

| Flin-C | 1.8 | 342.3 | 52.7 | 7.5 | 7.6 |

| Flin-D | 3.2 | 388.6 | 40.5 | 8.9 | 8.8 |

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a global view of the molecular changes within a biological system in response to a perturbation, such as treatment with this compound. nih.govresearchgate.net These approaches are critical for understanding the compound's mechanism of action and for identifying biomarkers of its activity. nih.govyoutube.com

Genomics: This field involves the study of an organism's complete set of DNA, or genome. rosalindfranklin.edufsu.edu In this compound research, genomic approaches can be used to identify genetic factors that may influence an individual's response to the compound. genome.gov For example, sequencing the genome of cells or organisms that are sensitive or resistant to this compound can reveal genetic variations that confer these phenotypes.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. bloodcancerstoday.comnih.gov By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide direct clues about the cellular pathways affected by the compound.

Metabolomics: This is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. researchgate.net Metabolomic profiling of this compound-treated samples can reveal changes in metabolic pathways, offering a functional readout of the compound's cellular effects.

Advanced Microscopy and Imaging for Subcellular Localization and Interaction Studies of this compound

Advanced microscopy techniques are essential for visualizing the distribution and interactions of this compound within cells at high resolution. utah.edujoslin.org By tagging this compound with a fluorescent probe, its journey into the cell and its accumulation in specific organelles can be tracked. nih.gov

Confocal and Super-Resolution Microscopy: Confocal microscopy allows for the creation of sharp, detailed images of fluorescently labeled this compound within living cells. Super-resolution techniques, such as STORM and PALM, can overcome the diffraction limit of light, enabling visualization at the nanoscale. nih.gov This would allow researchers to pinpoint the precise subcellular localization of this compound, for instance, whether it accumulates in the mitochondria, nucleus, or endoplasmic reticulum. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that can detect the close proximity of two fluorescently labeled molecules. If this compound and its putative target protein are labeled with a FRET pair of fluorophores, a FRET signal will be observed if they interact directly within the cell. This provides in-situ validation of the drug-target engagement.

Correlative Light and Electron Microscopy (CLEM): CLEM combines the advantages of fluorescence microscopy (for identifying labeled this compound) with the high-resolution structural information of electron microscopy. tigem.it This powerful combination allows researchers to visualize the precise location of this compound within the ultrastructural context of the cell.

Perspectives and Future Directions in Flindulatin Chemical Biology Research

Emerging Paradigms in Flindulatin Biosynthesis and Synthesis

The biosynthesis of flavonoids like this compound is a complex process originating from the phenylpropanoid pathway. nih.gov Phenylalanine is converted through a series of enzymatic steps to produce 4-coumaroyl-CoA, which serves as the entry point into the flavonoid biosynthesis pathway. nih.gov The first committed step is catalyzed by chalcone (B49325) synthase, which forms the chalcone scaffold from which all flavonoids are derived. nih.gov From this point, a series of enzymes, including chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonoid synthase, would catalyze the formation of the basic this compound backbone.

Emerging research is beginning to uncover the specific enzymes and regulatory networks governing the production of this compound in its native plant species. A key area of investigation is the role of transcription factors, such as MYB, basic helix-loop-helix (bHLH), and WD40 proteins, which are known to regulate the expression of flavonoid biosynthesis genes. nih.gov Understanding how these factors orchestrate the specific biosynthetic steps leading to this compound will be crucial for enhancing its production through metabolic engineering.

One of the emerging paradigms in this field is the use of combinatorial biosynthesis. nih.gov This technique involves assembling genes from different organisms into an artificial gene cluster to produce bioactive compounds. nih.gov For this compound, this could involve introducing genes for specific tailoring enzymes, such as glycosyltransferases or methyltransferases, from other flavonoid-producing organisms into a host system like Escherichia coli or Saccharomyces cerevisiae. nih.gov This approach could lead to the production of novel this compound derivatives with enhanced therapeutic properties.

On the synthetic front, the total synthesis of complex natural products like this compound presents a significant challenge that drives innovation in organic chemistry. youtube.comnih.gov Modern total synthesis emphasizes efficiency, scalability, and a minimal number of steps. youtube.com Retrosynthetic analysis is a key strategy, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com For a complex molecule like this compound, this would likely involve a convergent approach, where different fragments of the molecule are synthesized separately before being joined together. nih.govyoutube.com

A hypothetical retrosynthesis of this compound might involve dissecting the molecule into key building blocks that can be constructed using powerful chemical reactions. For instance, the formation of the core heterocyclic rings could be achieved through intramolecular cyclization reactions, such as an intramolecular Heck reaction or a ring-closing metathesis. youtube.com The stereochemistry of the molecule would be a critical consideration, requiring the use of stereoselective reactions to control the spatial arrangement of atoms. youtube.com

Table 1: Key Enzymes in the Hypothetical Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia (B1221849) lyase | PAL | Converts phenylalanine to cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. nih.govnih.gov |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol. nih.gov |

| Flavonol synthase | FLS | Catalyzes the formation of kaempferol (B1673270) from dihydrokaempferol. nih.gov |

Novel Therapeutic Avenues Suggested by this compound's Mechanistic Insights

The therapeutic potential of flavonoids is vast, with known anti-inflammatory, antioxidant, and analgesic properties. nih.govnih.gov These effects are often attributed to their ability to modulate various signaling pathways and enzyme activities. nih.gov Mechanistic studies on this compound are beginning to reveal unique interactions with cellular targets, suggesting novel therapeutic applications.

One of the key mechanisms of action for many flavonoids is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov By preventing the activation of NF-κB, flavonoids can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov Hypothetical studies on this compound could demonstrate a particularly potent inhibition of this pathway, making it a promising candidate for the treatment of chronic inflammatory diseases like inflammatory bowel disease (IBD) or rheumatoid arthritis. nih.gov

Furthermore, some flavonoids have been shown to modulate the activity of ion channels. nih.gov For example, the analgesic effect of flupirtine (B1215404) is mediated by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of neuronal membranes and reduced excitability. nih.gov If this compound were found to selectively modulate a specific ion channel involved in pain signaling, it could represent a new class of non-opioid analgesic with a favorable side-effect profile. nih.gov

The structural features of this compound may also allow it to interact with targets that are not typically modulated by other flavonoids. For instance, the presence of specific functional groups could enable it to bind with high affinity to the active site of a particular kinase or protease involved in a disease process. The exploration of these unique interactions through techniques like chemical proteomics will be essential for uncovering novel therapeutic avenues. purdue.edu

Table 2: Potential Therapeutic Targets for this compound Based on Mechanistic Insights

| Therapeutic Target | Potential Disease Application | Rationale |

|---|---|---|

| NF-κB Pathway | Chronic Inflammatory Diseases (e.g., IBD, Arthritis) | Potent inhibition of pro-inflammatory cytokine production. nih.govnih.gov |

| Specific Ion Channels | Neuropathic Pain | Modulation of neuronal excitability. nih.gov |

| Kinases/Proteases | Cancer, Neurodegenerative Diseases | Specific inhibition of enzymes crucial for disease progression. |

Integration of Artificial Intelligence and Machine Learning in this compound Research Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing scientific research by enabling the analysis of large and complex datasets. researchgate.netf1000research.com In the context of this compound research, AI and ML can be applied across the entire pipeline, from target identification to drug design and development. researchgate.net

One of the key applications of AI in the early stages of research is the prediction of potential biological targets for this compound. By analyzing its chemical structure and comparing it to vast databases of known drug-target interactions, ML models can generate hypotheses about its mechanism of action. researchgate.net This can significantly accelerate the process of target validation and guide experimental studies.

Furthermore, AI and ML can be used to analyze the large datasets generated from high-throughput screening and 'omics' experiments. researchgate.net For example, ML algorithms can identify patterns in gene expression data from cells treated with this compound to elucidate its effects on cellular pathways. researchgate.net This can provide a more comprehensive understanding of its mechanism of action and help to identify biomarkers for predicting patient response.

The use of AI in this compound research also extends to the prediction of its biosynthetic pathway. By analyzing the genomic data of the source organism, ML models can identify candidate genes that are likely to be involved in its production. researchgate.net This can facilitate the reconstruction of the biosynthetic pathway in a heterologous host for sustainable production.

Interdisciplinary Collaborations for Holistic this compound Understanding

A holistic understanding of this compound, from its fundamental chemistry to its biological effects, necessitates a highly interdisciplinary approach. purdue.eduucsb.edu The complexity of biological systems requires the integration of expertise from various fields, including chemistry, biology, physics, and computer science. researchgate.net

Chemists play a central role in the synthesis of this compound and its analogs, as well as in the development of analytical methods for its detection and quantification. ucsb.edu Biologists are essential for elucidating its mechanism of action, identifying its cellular targets, and evaluating its therapeutic efficacy in preclinical models. ucsb.edu

The interface between chemistry and biology is particularly important for understanding how the chemical structure of this compound relates to its biological function. nih.gov This field, known as chemical biology, utilizes chemical tools to probe and manipulate biological systems. purdue.edu For example, synthetic chemists can create fluorescently labeled versions of this compound to visualize its localization within cells.

The integration of computational scientists is also becoming increasingly critical. researchgate.net As discussed in the previous section, AI and ML are powerful tools for analyzing large datasets and generating predictive models. researchgate.net Collaboration between computational and experimental scientists is essential for validating these models and translating in silico predictions into tangible discoveries.

Furthermore, collaborations with pharmacologists and clinicians will be crucial for the eventual translation of this compound from the laboratory to the clinic. nih.gov This will involve rigorous preclinical testing to assess its safety and efficacy, followed by well-designed clinical trials to evaluate its therapeutic potential in humans.

Table 3: Interdisciplinary Contributions to this compound Research

| Discipline | Key Contributions |

|---|---|

| Organic Chemistry | Total synthesis, analog synthesis, development of synthetic methodologies. youtube.comnih.govucsb.edu |

| Biochemistry | Enzyme characterization, elucidation of biosynthetic pathways. nih.gov |

| Molecular & Cell Biology | Mechanism of action studies, target identification and validation. ucsb.edu |

| Pharmacology | Preclinical evaluation of efficacy and safety. nih.gov |

| Computational Chemistry & Biology | Molecular modeling, virtual screening, AI/ML-driven drug discovery. researchgate.netmiami.edu |

| Structural Biology | Determination of this compound-target complex structures. ucsb.edu |

Q & A

Q. What are the optimal synthetic routes for Flindulatin, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Methodological optimization requires evaluating catalysts (e.g., palladium-based), solvent polarity, and temperature gradients. For reproducibility, document intermediates with HPLC purity thresholds (>95%) and characterize final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–280 nm) is standard for in vitro studies. For in vivo pharmacokinetics, LC-MS/MS with electrospray ionization (ESI) offers higher sensitivity (LOQ ≤ 1 ng/mL). Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), recovery rates (85–115%), and matrix effect assessments .

Q. How should researchers design dose-response studies to assess this compound’s efficacy in preclinical models?

Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in rodent models, incorporating positive controls (e.g., standard therapeutics) and vehicle controls. Monitor endpoints like IC₅₀ (in vitro) or tumor volume reduction (in vivo). Apply nonlinear regression models (e.g., four-parameter logistic curve) for EC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action (MOA) studies be resolved?

Contradictions often arise from assay specificity (e.g., off-target kinase inhibition) or model variability (cell lines vs. primary cells). Employ orthogonal assays:

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous therapeutic outcomes across patient-derived xenograft (PDX) models?

Apply mixed-effects models to account for inter-tumor variability. Stratify responders vs. non-responders using cluster analysis (e.g., k-means) on biomarkers like gene expression or metabolomic signatures. Report effect sizes with 95% confidence intervals to avoid overinterpretation of p-values .

Q. How can researchers mitigate batch-to-batch variability in this compound’s bioactivity data?

Standardize protocols:

Q. What strategies enhance reproducibility in this compound’s in vivo toxicity studies?

Follow ARRIVE 2.0 guidelines:

- Sample size : Power analysis (α = 0.05, β = 0.2) to determine n ≥ 8/group.

- Endpoint harmonization : Use standardized histopathology scoring and serum biomarkers (ALT, AST).

- Blinding : Randomize treatment allocation and employ blinded outcome assessments .

Methodological Considerations

Q. How should this compound’s metabolic stability be evaluated in hepatic microsomes?

Incubate this compound (1–10 µM) with human/rodent liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Cross-validate with hepatocyte suspensions for clinical relevance .

Q. What criteria define this compound’s structural elucidation as “sufficiently characterized”?

IUPAC-compliant characterization requires:

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with systematic modifications (e.g., substituent halogens, alkyl chain lengths). Test in parallel against primary (target enzyme) and secondary (cytotoxicity) assays. Use multivariate analysis (PCA or PLS) to identify critical physicochemical descriptors (logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.